molecular formula C10H10NaO3 B12356619 2-Methyl-3-phenyl-2-oxiranecarboxylicacid,monosodiumsalt

2-Methyl-3-phenyl-2-oxiranecarboxylicacid,monosodiumsalt

Cat. No.: B12356619
M. Wt: 201.17 g/mol
InChI Key: NBKQNSHQLCOEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt is an organic compound with the molecular formula C10H9NaO3. This compound is a derivative of 2-methyl-3-phenyloxirane-2-carboxylic acid, which is known for its unique structure featuring both an epoxide and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxidation of Phenylpropene: One common method for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid involves the epoxidation of phenylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

    Darzens Reaction: Another method involves the Darzens reaction, where a carbonyl compound reacts with an α-halo ester in the presence of a base to form the epoxide. This method is particularly useful for synthesizing glycidic esters, which can be further hydrolyzed to obtain the desired carboxylic acid.

Industrial Production Methods

Industrial production of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt often involves large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The monosodium salt form is typically obtained by neutralizing the carboxylic acid with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide ring in 2-methyl-3-phenyloxirane-2-carboxylic acid can undergo oxidation to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: OsO4, H2O2, and catalytic amounts of N-methylmorpholine N-oxide (NMO) in aqueous or organic solvents.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the carboxylic acid group.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of glycidic esters and other epoxide-containing compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.

    Medicine: Investigated for its potential use in drug development, especially as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt involves its ability to undergo various chemical reactions due to the presence of the epoxide and carboxylic acid groups. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of different products. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These reactions are facilitated by the compound’s ability to donate or accept protons, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    BMK Glycidates: These compounds, such as methyl 2-methyl-3-phenyloxirane-2-carboxylate and ethyl 2-methyl-3-phenyloxirane-2-carboxylate, share a similar epoxide and carboxylic acid structure.

    Phenylglycidic Acid: Another compound with a similar structure, used in various chemical synthesis applications.

Uniqueness

2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt is unique due to its monosodium salt form, which enhances its solubility in water and makes it easier to handle in aqueous reactions. Additionally, its specific reactivity profile allows for selective transformations in organic synthesis, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H10NaO3

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);

InChI Key

NBKQNSHQLCOEMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.